

YM-58483: A Comprehensive Technical Guide to Target Specificity and Off-Target Effects

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Compound of Interest

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Abstract

YM-58483, also known as BTP2, is a potent and selective small-molecule inhibitor of store-operated Ca^{2+} entry (SOCE), a critical signaling pathway in various cell types, particularly in non-excitable cells like T lymphocytes. Its primary mechanism of action is the blockade of Calcium Release-Activated Ca^{2+} (CRAC) channels, which are essential for sustained intracellular Ca^{2+} elevation and downstream cellular responses, including immune cell activation and proliferation. While YM-58483 exhibits high affinity for CRAC channels, a comprehensive understanding of its target specificity and potential off-target effects is crucial for its application as a research tool and for any therapeutic development. This technical guide provides an in-depth analysis of YM-58483's interaction with its primary target and its known off-target activities, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways and experimental workflows.

Core Target: Inhibition of Store-Operated Ca^{2+} Entry (SOCE) via CRAC Channels

The principal molecular target of YM-58483 is the CRAC channel, a key component of the SOCE pathway. SOCE is initiated by the depletion of Ca^{2+} from the endoplasmic reticulum (ER), which is sensed by the stromal interaction molecule 1 (STIM1). Upon ER Ca^{2+} depletion, STIM1 oligomerizes and translocates to ER-plasma membrane junctions, where it directly

interacts with and activates Orai1, the pore-forming subunit of the CRAC channel, leading to a sustained influx of extracellular Ca^{2+} .

YM-58483 effectively blocks this influx, thereby attenuating downstream Ca^{2+} -dependent signaling cascades, most notably the calcineurin-NFAT (Nuclear Factor of Activated T-cells) pathway, which is pivotal for T-cell activation and cytokine production.

Mechanism of Action at the CRAC Channel

YM-58483 is a potent inhibitor of CRAC channels, effectively suppressing the sustained Ca^{2+} influx that follows the depletion of intracellular stores.[1] This inhibition is selective for SOCE, as the compound does not significantly affect voltage-operated Ca^{2+} channels, K^{+} channels, or Cl^{-} channels.[2] The blockade of CRAC channels by YM-58483 leads to the suppression of downstream signaling pathways that are dependent on sustained intracellular Ca^{2+} levels. A key pathway affected is the calcineurin-NFAT pathway, which is crucial for the activation of T cells and the production of various cytokines.[3] By inhibiting NF-AT activation, YM-58483 suppresses the production of interleukins such as IL-2, IL-4, and IL-5.[2][4]

Quantitative Data: On-Target Potency

The inhibitory potency of YM-58483 on its primary target and related cellular functions has been quantified in numerous studies. The following table summarizes the key IC_{50} values.

Target/Process	Cell Type	IC ₅₀ (nM)	Reference(s)
Thapsigargin-induced Ca ²⁺ influx	Jurkat T cells	100	[3][5]
IL-2 Production	Jurkat T cells	~100	[3][4]
NF-AT Driven Promoter Activity	Jurkat T cells	~100	[1][3]
IL-4 and IL-5 Production	Murine Th2 T cell clone (D10.G4.1)	~100	[4]
IL-5 Production	Phytohemagglutinin-stimulated human whole blood cells	~100	[4]
IL-13 Production	Human peripheral blood cells	148	[6]
Histamine Release	RBL-2H3 cells	460	[6]
Leukotriene Production	RBL-2H3 cells	310	[6]
T-cell Proliferation (Mixed Lymphocyte Reaction)	Mouse spleen cells	330	[7][8]

Off-Target Effects of YM-58483

While YM-58483 is a selective inhibitor of CRAC channels, it is not devoid of off-target activities. Understanding these secondary effects is critical for interpreting experimental results and predicting potential side effects in therapeutic applications. The known off-target effects of YM-58483 primarily involve other members of the Transient Receptor Potential (TRP) channel family.

Inhibition of TRPC3 and TRPC5 Channels

YM-58483 has been shown to suppress the activity of TRPC3 and TRPC5 channels.[2] These channels are also non-selective cation channels involved in a variety of cellular processes. The

inhibitory effect on these channels may contribute to the overall pharmacological profile of YM-58483.

Facilitation of TRPM4 Channels

In contrast to its inhibitory effects on CRAC and some TRPC channels, YM-58483 has been reported to facilitate the activity of TRPM4 channels.[2][9] TRPM4 is a Ca^{2+} -activated non-selective cation channel that is impermeable to Ca^{2+} itself but conducts monovalent cations, leading to membrane depolarization. The potentiation of TRPM4 by YM-58483 is dependent on the presence of intracellular Ca^{2+} . [9]

Quantitative Data: Off-Target Activities

Quantitative data on the off-target effects of YM-58483 is less abundant compared to its on-target activity. The following table summarizes the available information.

Off-Target Channel	Effect	Cell Type	Concentration/ Potency	Reference(s)
TRPC3	Suppression	-	Not specified	[2]
TRPC5	Suppression	-	Not specified	[2]
TRPM4	Facilitation	HEK cells overexpressing TRPM4	Effective at 10 μM (pre-incubation)	[9]
Voltage-Operated Ca^{2+} Channels	No significant effect	Jurkat T cells	30-fold less potent than on SOC channels	[3]
K^{+} Channels	No cross-reactivity	Jurkat T cells	Not specified	[2]
Cl^{-} Channels	No cross-reactivity	Jurkat T cells	Not specified	[2]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the target specificity and off-target effects of YM-58483.

Measurement of Store-Operated Ca^{2+} Entry (SOCE) Inhibition using Calcium Imaging

This protocol describes the measurement of intracellular Ca^{2+} concentration ($[\text{Ca}^{2+}]_i$) using the ratiometric fluorescent indicator Fura-2 AM to assess the inhibitory effect of YM-58483 on SOCE.

Materials:

- Cells (e.g., Jurkat T cells, HEK293 cells) plated on glass coverslips
- Fura-2 AM (acetoxymethyl ester)
- Pluronic F-127
- HEPES-buffered saline solution (HBSS) with and without Ca^{2+}
- Thapsigargin (SERCA pump inhibitor)
- YM-58483
- Fluorescence microscopy setup with dual-wavelength excitation (340 nm and 380 nm) and an emission filter around 510 nm.

Procedure:

- Cell Loading with Fura-2 AM:
 - Prepare a Fura-2 AM loading solution (e.g., 1-5 μM Fura-2 AM with 0.02% Pluronic F-127 in HBSS).
 - Incubate cells with the loading solution for 30-60 minutes at room temperature or 37°C in the dark.

- Wash the cells with HBSS to remove extracellular dye and allow for de-esterification of the dye within the cells for at least 30 minutes.
- Baseline Fluorescence Measurement:
 - Mount the coverslip onto the microscope stage and perfuse with Ca^{2+} -containing HBSS.
 - Record baseline Fura-2 fluorescence by alternating excitation at 340 nm and 380 nm and measuring the emission at 510 nm. The ratio of the fluorescence intensities (F_{340}/F_{380}) is proportional to $[\text{Ca}^{2+}]_i$.
- Induction of Store Depletion:
 - Switch the perfusion to Ca^{2+} -free HBSS containing a SERCA inhibitor like thapsigargin (e.g., 1 μM) to passively deplete ER Ca^{2+} stores. This will cause a transient increase in $[\text{Ca}^{2+}]_i$ due to Ca^{2+} leak from the ER.
- Assessment of SOCE Inhibition:
 - After the $[\text{Ca}^{2+}]_i$ returns to a near-baseline level in Ca^{2+} -free HBSS, pre-incubate the cells with the desired concentration of YM-58483 for a few minutes.
 - Reintroduce Ca^{2+} -containing HBSS (e.g., 2 mM Ca^{2+}) to induce SOCE.
 - Record the change in the F_{340}/F_{380} ratio. The increase in the ratio upon Ca^{2+} re-addition represents SOCE.
 - Compare the magnitude and rate of the Ca^{2+} influx in the presence and absence (vehicle control) of YM-58483 to determine its inhibitory effect.
- Data Analysis:
 - Calculate the F_{340}/F_{380} ratio over time.
 - Quantify SOCE as the peak increase in the ratio or the initial slope of the ratio increase upon Ca^{2+} re-addition.

- Generate a dose-response curve by testing a range of YM-58483 concentrations to determine the IC₅₀ value.

Electrophysiological Recording of CRAC Channel Currents (Whole-Cell Patch-Clamp)

This protocol outlines the whole-cell patch-clamp technique to directly measure the ion currents through CRAC channels and their inhibition by YM-58483.

Materials:

- Cells (e.g., RBL cells, Jurkat T cells)
- Patch-clamp rig with an amplifier, digitizer, and data acquisition software
- Borosilicate glass pipettes
- External (bath) solution: e.g., 115 mM NaCl, 10 mM CsCl, 1.2 mM MgCl₂, 10 mM HEPES, 10 mM Glucose, 10 mM CaCl₂ (pH 7.4 with NaOH).
- Internal (pipette) solution: e.g., 135 mM Cs-glutamate, 8 mM MgCl₂, 10 mM BAPTA, 10 mM HEPES (pH 7.2 with CsOH). To induce store depletion, include IP₃ (e.g., 20 μM) or use a high concentration of a slow Ca²⁺ buffer like BAPTA.
- YM-58483

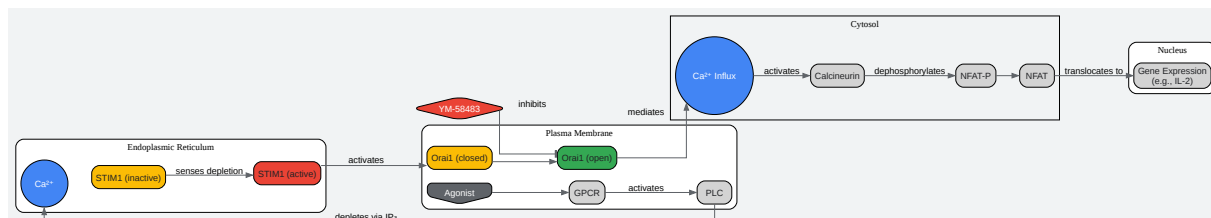
Procedure:

- Establish Whole-Cell Configuration:
 - Obtain a high-resistance seal (GΩ seal) between the patch pipette and the cell membrane.
 - Rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.
- Recording of CRAC Currents (ICRAC):
 - Hold the cell at a holding potential of 0 mV.

- Apply voltage ramps (e.g., from -100 mV to +100 mV over 50-100 ms) or voltage steps to elicit currents.
- CRAC currents will develop over several minutes as the intracellular store-depleting agent from the pipette diffuses into the cell. ICRAC is characterized by its strong inward rectification.
- Application of YM-58483:
 - Once a stable ICRAC is established, perfuse the bath with the external solution containing the desired concentration of YM-58483.
 - Record the currents during and after the application of the compound to observe the inhibitory effect.
- Data Analysis:
 - Measure the amplitude of the inward current at a negative potential (e.g., -80 mV) before and after the application of YM-58483.
 - Construct a dose-response curve to determine the IC_{50} for ICRAC inhibition.

Visualizations: Signaling Pathways and Experimental Workflows

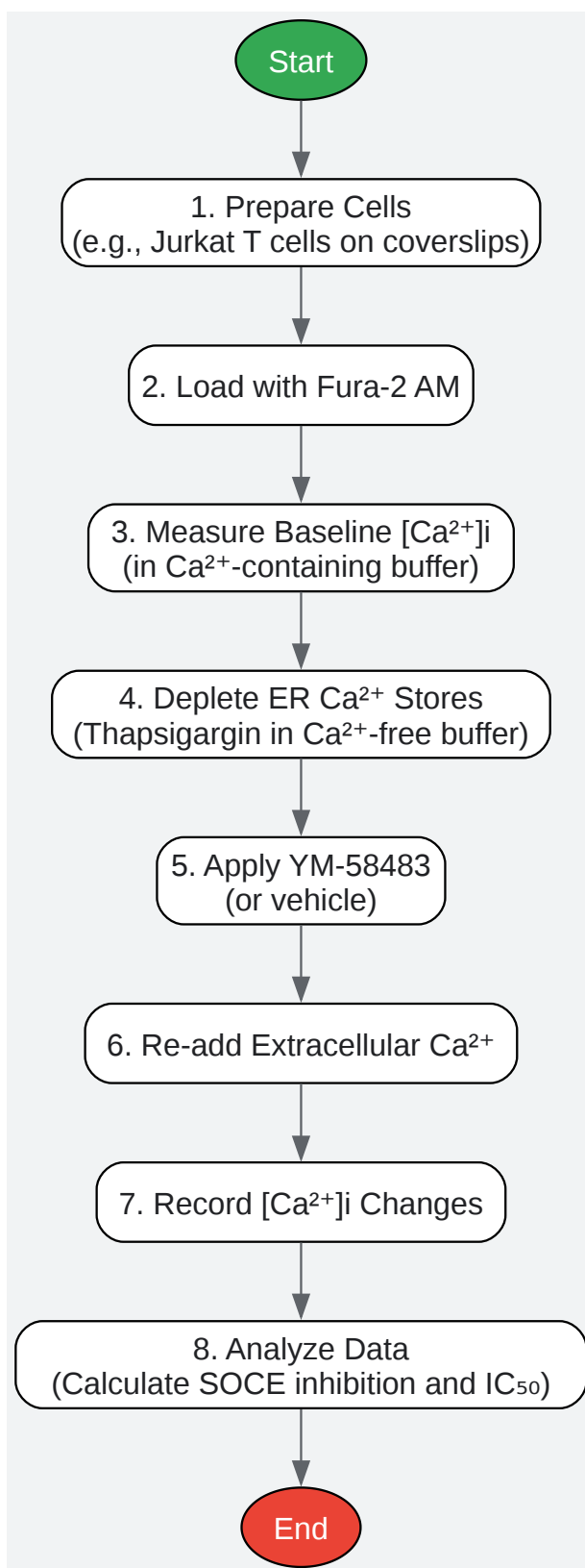
Signaling Pathway of Store-Operated Ca^{2+} Entry and its Inhibition by YM-58483



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Caption: SOCE signaling pathway and the inhibitory action of YM-58483.

Experimental Workflow for Assessing SOCE Inhibition



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Caption: Workflow for measuring SOCE inhibition by YM-58483.

Conclusion

YM-58483 is a valuable pharmacological tool for studying the roles of store-operated Ca^{2+} entry and CRAC channels in a multitude of physiological and pathophysiological processes. Its high potency and selectivity for CRAC channels make it a preferred inhibitor in many experimental contexts. However, researchers and drug developers must remain cognizant of its known off-target effects, particularly the modulation of TRPC and TRPM4 channels. Careful experimental design, including the use of appropriate controls and complementary approaches such as genetic knockdown, is essential for unequivocally attributing observed effects to the inhibition of CRAC channels. The detailed protocols and data presented in this guide are intended to facilitate the rigorous and informed use of YM-58483 in scientific research.

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